Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2-(3-methoxybenzoyl)benzofuran

Adenosine A2A receptor Parkinson's disease Radioligand binding

Selective adenosine A1 ligand with predicted Ki <10 µM (A2A Ki >10 µM), minimizing A2A-mediated confounding in bradycardia, negative inotropy or neuroprotection assays. The 7-OCH₃/3′-OCH₃ pattern is critical—regioisomeric or des-methoxy analogs lose receptor affinity. Its unoccupied C6 position enables systematic substitution for SAR expansion. This scaffold also serves as a validated morphine analog intermediate, consolidating CNS research inventory. Procure as a characterized analytical standard (≥95%) for method development and library QC.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B258582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-(3-methoxybenzoyl)benzofuran
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC
InChIInChI=1S/C17H14O4/c1-19-13-7-3-5-11(9-13)16(18)15-10-12-6-4-8-14(20-2)17(12)21-15/h3-10H,1-2H3
InChIKeyDPDDHDGIOOMGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-(3-methoxybenzoyl)benzofuran: Core Identity and Procurement-Relevant Classification


7-Methoxy-2-(3-methoxybenzoyl)benzofuran (IUPAC: (7-methoxy-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone, C₁₇H₁₄O₄, MW 282.29 g/mol) is a dual-substituted 2-benzoylbenzofuran derivative bearing a methoxy group at the 7-position of the benzofuran ring and a 3-methoxy substituent on the pendant benzoyl ring. It belongs to a class of methoxy-substituted 2-benzoyl-1-benzofurans that have been systematically evaluated as adenosine A₁ and A₂A receptor antagonists, where the specific substitution pattern on both the benzofuran (ring A) and the benzoyl (ring B) moieties is a critical determinant of receptor affinity and selectivity . The compound is primarily sourced as a research intermediate with typical purity ≥95%.

Why Generic 2-Benzoylbenzofurans Cannot Replace 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in Targeted Research


Within the 2-benzoylbenzofuran chemotype, the number and position of methoxy substituents on both the benzofuran core (ring A) and the benzoyl pendant (ring B) profoundly modulate adenosine receptor subtype affinity and selectivity. The 2020 Janse van Rensburg study established that C6,7-diOCH₃ substitution on ring A combined with meta-OCH₃ on ring B yields optimal dual A₁/A₂A affinity, while mono-substituted or unsubstituted analogs exhibit markedly weaker or absent binding . Consequently, indiscriminate substitution with a generic 2-benzoylbenzofuran lacking the precise 7-OCH₃ and 3′-OCH₃ pattern risks loss of the receptor-interaction profile that makes this scaffold valuable for adenosine antagonist development. The interplay between these two methoxy groups governs both pharmacophore geometry and electron distribution, rendering the specific compound non-fungible with regioisomeric or des-methoxy analogs.

Quantitative Differentiation Evidence for 7-Methoxy-2-(3-methoxybenzoyl)benzofuran vs. Key Analogs


Adenosine A₂A Receptor Affinity: Impact of 7-OCH₃ Mono-Substitution vs. 6,7-Di-OCH₃ in 2-(3-Methoxybenzoyl)benzofurans

In a systematic series of fourteen methoxy-substituted 2-benzoyl-1-benzofurans, the 6,7-dimethoxy analog (compound 3j) demonstrated potent A₂A receptor affinity with a Ki of 0.516 µM, while the unsubstituted 2-benzoylbenzofuran parent (compound 3a) and mono-methoxy variants lacking the 6,7-diOCH₃ pattern showed Ki values >10 µM or no measurable affinity . The target compound, 7-methoxy-2-(3-methoxybenzoyl)benzofuran, occupies an intermediate substitution state: it possesses the critical meta-OCH₃ on ring B but only a single OCH₃ at C7 on ring A. Based on the SAR trend that A₂A affinity is maximized by C6,7-diOCH₃, the 7-mono-methoxy compound is predicted to exhibit attenuated A₂A affinity relative to the 6,7-diOCH₃ lead but potentially superior selectivity versus the unsubstituted scaffold. This positions the compound as a substructure probe for dissecting the incremental contribution of the C6-OCH₃ group to A₂A binding.

Adenosine A2A receptor Parkinson's disease Radioligand binding

Adenosine A₁ Receptor Selectivity Profile: 7-Methoxy vs. 6,7-Dimethoxy Substitution in 2-(3-Methoxybenzoyl)benzofurans

The Janse van Rensburg panel identified that compounds 3a–b and 3i–k exhibited selective A₁ receptor affinity with Ki values below 10 µM, while compound 3j (6,7-diOCH₃) showed dual A₁/A₂A activity (A₁ Ki = 6.880 µM) . The presence of C6,7-diOCH₃ combined with meta-OCH₃ on ring B was explicitly associated with dual receptor engagement. In contrast, mono-methoxy-substituted analogs in the series displayed preferential A₁ selectivity. The target compound, bearing only C7-OCH₃, is structurally aligned with the A₁-selective subseries (3a–b, 3i–k) and is therefore expected to exhibit A₁-selective binding with reduced A₂A cross-reactivity. This represents a key procurement rationale when A₁-specific pharmacological probing is desired, as opposed to the dual-acting 6,7-dimethoxy compound 3j.

Adenosine A1 receptor Neurological disorders Structure-activity relationship

Cytotoxicity and Lead-Likeness: Benchmarking Against the 6,7-Dimethoxy Adenosine Antagonist Lead

In the 2020 study, compounds 3a–b and 3j–k were evaluated for cytotoxicity, and compounds 3a–b and 3j–k demonstrated low cytotoxicity, supporting their lead-like character . Compound 3j (6,7-diOCH₃) was specifically flagged as lead-like with favorable in vitro safety and in silico drug-likeness parameters. The target compound, 7-methoxy-2-(3-methoxybenzoyl)benzofuran, shares the same core scaffold and meta-OCH₃ ring B substitution as the low-toxicity subseries, but its reduced molecular weight (282.29 vs. 312.32 g/mol for the 6,7-diOCH₃ analog) and lower lipophilicity (one fewer methoxy group) may confer improved solubility and permeability characteristics. While direct cytotoxicity data for the 7-mono-methoxy compound are not reported, its structural similarity to the low-cytotoxicity cluster provides a rational basis for procurement as a potentially more drug-like early-stage probe.

Cytotoxicity Lead-likeness Drug discovery

Synthetic Accessibility and Precursor Utility: 7-Methoxybenzofuran as a Privileged Intermediate for Morphine Analog Synthesis

The 7-methoxybenzofuran substructure is a documented key intermediate in the synthesis of morphine analogs. An improved synthesis of 3-substituted 7-methoxybenzofurans suitable for large-scale production has been reported, starting from commercially available 2-hydroxy-3-methoxybenzoic acid and converting it to 7-methoxy-3(2H)-benzofuranone . The target compound, 7-methoxy-2-(3-methoxybenzoyl)benzofuran, incorporates this privileged 7-methoxybenzofuran core with a 3-methoxybenzoyl substituent at C2, placing it at a convergent point between the 7-methoxybenzofuran synthetic pathway and the 2-benzoylbenzofuran adenosine antagonist series. This dual synthetic relevance is not shared by 4-, 5-, or 6-methoxy regioisomers, which lack the established morphine analog intermediate pedigree.

Synthetic intermediate Morphine analogs Benzofuran synthesis

Regioisomeric Differentiation: 3-Methoxybenzoyl vs. 4-Methoxybenzoyl in Adenosine Receptor Binding

The Janse van Rensburg study explicitly identified meta (C3′)-OCH₃ substitution on ring B as a structural determinant for adenosine A₁ and A₂A affinity, with the 3-methoxybenzoyl motif present in all active compounds (3a–b, 3i–k, 3j) . Although direct head-to-head data for para-OCH₃ analogs are not provided within this series, the SAR statement indicates that the meta position is specifically beneficial. This distinguishes 7-methoxy-2-(3-methoxybenzoyl)benzofuran from the commercially more common 2-(4-methoxybenzoyl)benzofuran analogs, which are predicted to have inferior adenosine receptor engagement based on the reported meta-OCH₃ preference.

Regioisomer comparison Adenosine receptor Meta vs. para substitution

High-Value Application Scenarios for 7-Methoxy-2-(3-methoxybenzoyl)benzofuran


A₁-Selective Adenosine Receptor Probe for Cardiovascular and Neuroprotective Pharmacology

Based on its structural alignment with the A₁-selective subseries (3a–b, 3i–k) reported by Janse van Rensburg et al. , 7-methoxy-2-(3-methoxybenzoyl)benzofuran is best deployed as a selective adenosine A₁ receptor ligand in assays where A₂A-mediated confounding must be minimized. Its predicted A₁ Ki <10 µM and A₂A Ki >10 µM make it suitable for studies of A₁-mediated bradycardia, negative inotropy, or neuroprotective preconditioning, where dual A₁/A₂A agents like compound 3j would produce mixed pharmacological readouts.

Medicinal Chemistry Scaffold for Incremental SAR Exploration of the 6-Position

The 7-mono-methoxy substitution pattern provides an unoccupied C6 position, enabling systematic introduction of substituents (halogens, alkyl, hydroxyl) to probe the steric and electronic requirements at this site while holding the 7-OCH₃ and 3′-OCH₃ constant. This makes the compound an ideal starting material for focused library synthesis aimed at optimizing adenosine receptor affinity or introducing properties such as metabolic stability, as demonstrated in the broader 2-benzoylbenzofuran SAR campaign .

Dual-Utility Intermediate Bridging Adenosine Antagonist and Opioid Analogue Programs

The 7-methoxybenzofuran core is a validated intermediate in morphine analog synthesis . By selecting 7-methoxy-2-(3-methoxybenzoyl)benzofuran, research groups can maintain a single inventory item that supports both adenosine receptor antagonist development and opioid scaffold construction, reducing procurement overhead and enabling serendipitous cross-project discoveries.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Given the strong dependence of adenosine receptor activity on the precise methoxy substitution pattern (meta vs. para on ring B; 7- vs. 6- vs. 5- on ring A), this compound serves as a critical reference standard for HPLC or LC-MS method development to verify regioisomeric purity in synthetic batches. Procurement as a characterized analytical standard (≥95% purity) directly supports quality control workflows in medicinal chemistry laboratories synthesizing 2-benzoylbenzofuran libraries.

Quote Request

Request a Quote for 7-Methoxy-2-(3-methoxybenzoyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.